molecular formula C24H16BrN3O3S2 B4561119 2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

Cat. No.: B4561119
M. Wt: 538.4 g/mol
InChI Key: BVPRVYCBDHNPAQ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H16BrN3O3S2 and its molecular weight is 538.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.98165 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Antimalarial Activity: Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antimalarial properties. These compounds have shown significant in vitro antimalarial activity, characterized by low IC50 values indicating potent efficacy against malaria. The presence of specific moieties, such as the quinoxaline moiety, has been associated with enhanced antimalarial activity, suggesting the potential utility of these compounds in antimalarial drug development (Fahim & Ismael, 2021).
  • Antiviral Activity: Novel sulfonamide derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These studies aim to identify new therapeutic agents for viral infections, highlighting the versatility of sulfonamide-based compounds in addressing emerging infectious diseases (Selvam et al., 2007).

Synthesis and Chemical Reactivity

  • Complex Heterocyclic Compound Synthesis: Research has demonstrated the utility of sulfonamide derivatives in the synthesis of complex heterocyclic compounds. These synthetic pathways involve innovative reactions that lead to the formation of novel compounds with potential applications in various fields of chemistry and pharmacology (Harmata et al., 2005).
  • Remote Sulfonylation: Studies have explored the remote sulfonylation of aminoquinoline derivatives, showcasing advanced synthetic techniques that enable the selective introduction of sulfonyl groups into specific positions of the molecular framework. These methods contribute to the diversification of chemical libraries and the development of compounds with tailored properties (Xia et al., 2016).

Electrophysiological Properties

  • Cardiac Electrophysiological Activity: Sulfonamide derivatives have been assessed for their cardiac electrophysiological properties, with some compounds showing potency comparable to known class III agents. These findings suggest potential therapeutic applications in treating cardiac arrhythmias and other cardiovascular conditions (Morgan et al., 1990).

Properties

IUPAC Name

2-(3-bromophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3S2/c1-33(30,31)16-9-10-20-22(12-16)32-24(27-20)28-23(29)18-13-21(14-5-4-6-15(25)11-14)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPRVYCBDHNPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 5
2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

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